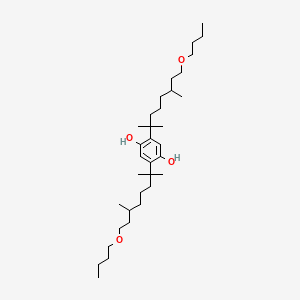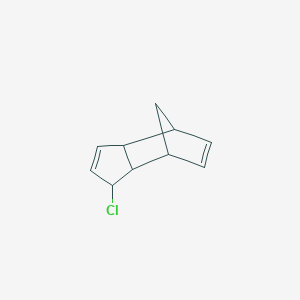
4-Dibenzothiophenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dibenzothiophenethiol is an organosulfur compound that consists of a thiol group attached to the 4-position of a dibenzothiophene molecule Dibenzothiophene itself is a tricyclic heterocycle composed of two benzene rings fused to a central thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Dibenzothiophenethiol can be synthesized through several methods. One common approach involves the lithiation of dibenzothiophene, followed by quenching with a suitable electrophile such as chlorotrimethylsilane or chlorotrimethylstannane . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dibenzothiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the C-S bond, leading to the formation of simpler compounds.
Substitution: Aromatic substitution reactions can occur at the benzene rings, especially at positions para to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
4-Dibenzothiophenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a desulfurization agent in petroleum refining
Wirkmechanismus
The mechanism of action of 4-Dibenzothiophenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other biomolecules. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound without the thiol group.
Benzothiophene: A simpler heterocycle with one benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
The thiol group allows for specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
82884-38-6 |
|---|---|
Molekularformel |
C12H8S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
dibenzothiophene-4-thiol |
InChI |
InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |
InChI-Schlüssel |
HRIBXQLSVMKRCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)








![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)



